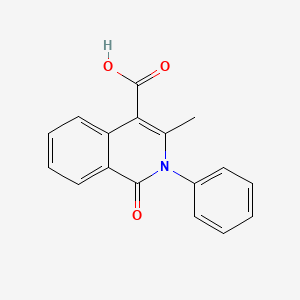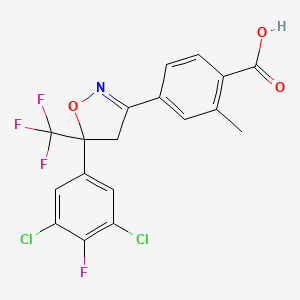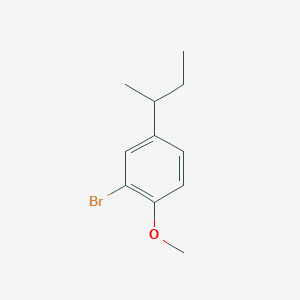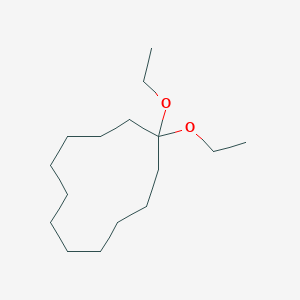![molecular formula C15H16BrN3O2 B8534394 (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic organic compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.184 g/mol This compound is characterized by its imidazoquinoline core structure, which is substituted with a bromine atom at the 8th position, a methoxypropyl group at the 1st position, and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the following steps:
Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and glyoxal.
Bromination: The bromination of the imidazoquinoline core at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group at the 3rd position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield various substituted imidazoquinolines.
Scientific Research Applications
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: It is used in biological research to study its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Uniqueness
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group at the 1st position and the bromine atom at the 8th position differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Properties
Molecular Formula |
C15H16BrN3O2 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
8-bromo-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C15H16BrN3O2/c1-9(21-3)8-19-14-11-6-10(16)4-5-12(11)17-7-13(14)18(2)15(19)20/h4-7,9H,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
LQXNSMGAPOCMCP-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


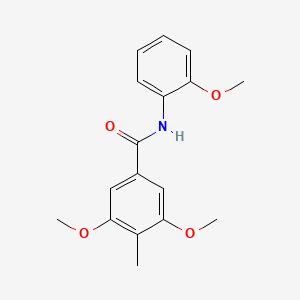
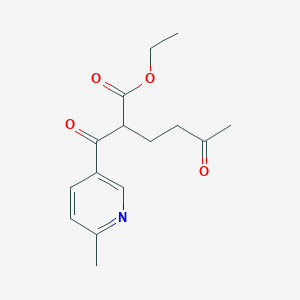
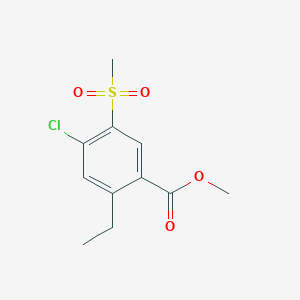
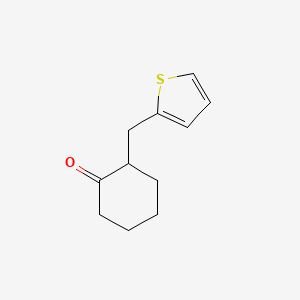
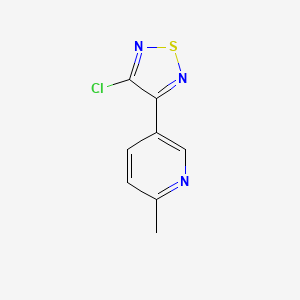
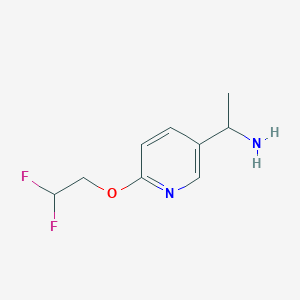
![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
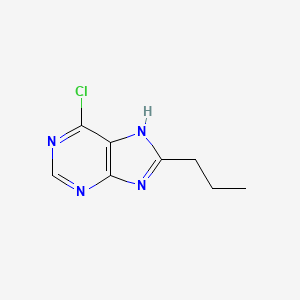
![1-Benzo[1,3]dioxol-5-yl-methylpiperazine](/img/structure/B8534352.png)

